molecular formula C11H10ClNO B8633632 N-(3-chlorophenyl)pent-4-ynamide

N-(3-chlorophenyl)pent-4-ynamide

Cat. No.: B8633632
M. Wt: 207.65 g/mol
InChI Key: SJNULYCTWJCBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)pent-4-ynamide is a chemical compound of significant interest in synthetic organic chemistry and drug discovery research. It belongs to the class of ynamides, which are valuable building blocks known for their versatility in organic synthesis. The structure features a pent-4-ynamide chain linked to a 3-chlorophenyl ring, a motif that is present in other specialized research compounds . Compounds with similar structural features, such as a pent-4-ynamide group connected to a halogen-substituted phenyl ring, are frequently explored in the development of novel synthetic methodologies, including copper-catalyzed hydroboration reactions . The presence of both an amide group and a carbon-carbon triple bond within the molecule provides multiple reactive sites, making it a potential substrate for constructing complex molecular architectures. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

N-(3-chlorophenyl)pent-4-ynamide

InChI

InChI=1S/C11H10ClNO/c1-2-3-7-11(14)13-10-6-4-5-9(12)8-10/h1,4-6,8H,3,7H2,(H,13,14)

InChI Key

SJNULYCTWJCBBP-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for N 3 Chlorophenyl Pent 4 Ynamide and Congeners

Classical and Contemporary Approaches to Ynamide Synthesis

The synthesis of ynamides has evolved significantly from early, often harsh methods to more refined and versatile contemporary strategies. Initial routes were primarily based on elimination reactions, which, while effective for certain substrates, had limitations in scope and functional group tolerance. orgsyn.org The dawn of the 21st century witnessed a paradigm shift with the advent of transition metal catalysis, particularly using copper, which has become the cornerstone of modern ynamide synthesis due to its generality and mild reaction conditions. nsf.gov More recently, methods employing hypervalent iodine reagents have emerged as a valuable metal-free alternative. organic-chemistry.org

Elimination-Based Protocols for Alkynyl Amide Formation

Elimination reactions represent one of the earliest strategies for constructing the ynamide triple bond. These protocols typically involve the dehydrohalogenation of a halogenated enamide precursor. A notable example involves the treatment of β,β-dichloroenamides with a strong base, such as an organolithium reagent, to induce a double elimination and form the desired alkyne.

A robust and modular variation of this approach begins with the inexpensive and readily available trichloroethene. Addition of an amide to dichloroacetylene, generated in situ from trichloroethene, yields a dichloroenamide intermediate. Subsequent treatment with an organolithium base at low temperatures, followed by quenching with an electrophile, allows for the late-stage introduction of the alkyne substituent, providing a flexible route to a diverse range of ynamides. This method is particularly advantageous for preparing ynamides that are challenging to access via other routes, such as those derived from acyclic carbamates and sterically hindered amides.

Another established elimination protocol involves the treatment of Z-bromoenamides with a strong base like potassium tert-butoxide (KOt-Bu) to afford the corresponding ynamides in moderate to excellent yields. The required β-bromoenamide precursors can be synthesized by the bromination of enamides.

Table 1: Overview of Elimination-Based Ynamide Synthesis Protocols

PrecursorReagents & ConditionsKey FeaturesReference
β,β-Dichloroenamidesn-BuLi, then electrophile (e.g., MeI)Classical method; allows for functionalization.
Dichloroenamides (from Trichloroethene)1. Amide, Base 2. n-BuLi or PhLi, -78 °C 3. Electrophile (E+)Modular, uses inexpensive starting material, broad scope.
(Z)-β-BromoenamidesKOt-BuGood yields; precursors from enamide bromination.

Transition Metal-Catalyzed N-Alkynylation Reactions

The limitations of early synthetic methods spurred the development of more general and milder transition metal-catalyzed cross-coupling reactions. These approaches have become the most powerful and widely used strategies for ynamide synthesis.

Copper catalysis is the most prevalent and versatile method for the synthesis of ynamides, enabling the direct formation of the N-C(sp) bond under relatively mild conditions. orgsyn.orgnsf.gov These reactions typically involve the coupling of a nitrogen nucleophile (such as an amide, carbamate, or sulfonamide) with an alkynylating agent. orgsyn.org

A variety of copper sources, ligands, and alkynylating agents have been employed. The Hsung group pioneered a highly efficient system using copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) with 1,10-phenanthroline (B135089) as a ligand for the amination of bromoalkynes, which is effective for a wide range of nitrogen nucleophiles including oxazolidinones, lactams, and acyclic amides. Another major breakthrough was the use of 1,1-dibromo-1-alkenes as practical and stable alkynylating agents, which react with amides in the presence of a copper(I) iodide/N,N'-dimethylethylenediamine (DMEDA) catalytic system. nsf.gov

More recent innovations include copper-catalyzed aerobic oxidative cross-dehydrogenative coupling (CDC) reactions between secondary amides and terminal alkynes. This approach is highly atom-economical but can require elevated temperatures. However, recent studies have shown that the addition of ligands and molecular sieves can enable this transformation to proceed efficiently at room temperature. Another modular strategy involves the reaction of Grignard or organozinc reagents with chloroynamides, which are formed in situ from 1,2-dichloroenamides, allowing for broad substrate scope and scalability.

Table 2: Selected Copper-Catalyzed Ynamide Synthesis Systems

Nitrogen SourceAlkynylating AgentCatalytic SystemKey FeaturesReference
Amides, Carbamates, LactamsAlkynyl BromidesCuSO₄·5H₂O, 1,10-Phenanthroline, K₂CO₃Broad scope for N-nucleophiles.
Amides, Sulfonamides1,1-Dibromo-1-alkenesCuI, DMEDA, Cs₂CO₃Uses stable, readily available alkynylating agents. orgsyn.orgnsf.gov
Secondary AmidesTerminal AlkynesCu(OAc)₂, Ligand, O₂ AtmosphereAtom-economical cross-dehydrogenative coupling.
Amides, Carbamates, Ureas1,2-Dichloroenamides + Organometallics (R-MgX or R₂Zn)CuCN, P(OMe)₃Modular; installs both N- and C-substituents as nucleophiles.

While copper catalysts are preeminent for the direct synthesis of the ynamide N-C bond, gold catalysts have carved out a crucial niche in the subsequent transformation and functionalization of ynamides. The high alkynophilicity of gold(I) catalysts allows them to activate the ynamide triple bond under exceptionally mild conditions, generating highly reactive keteniminium ion intermediates.

These gold-activated intermediates are susceptible to attack by a wide range of nucleophiles, enabling a vast array of complex cyclization and annulation reactions. For instance, gold catalysis has been employed in the intramolecular hydroalkylation of ynamides to produce substituted indenes and in cascade cyclizations to access complex polycyclic scaffolds like indeno[1,2-c]pyrroles. Although not typically used for the primary N-alkynylation step in ynamide synthesis, gold-catalyzed reactions are a cornerstone of contemporary ynamide chemistry, unlocking their potential as versatile building blocks for constructing nitrogen-containing heterocycles.

Hypervalent Iodine Reagent-Mediated Amidation

As a powerful metal-free alternative to transition metal catalysis, reactions involving hypervalent iodine(III) reagents have gained prominence for ynamide synthesis. These methods typically involve the reaction of a nitrogen nucleophile with an electrophilic alkynylating agent, such as an alkynyliodonium salt. organic-chemistry.org

These reactions are particularly valuable for substrates that are poor nucleophiles or perform poorly in copper-catalyzed systems. organic-chemistry.org The alkynyliodonium salts can be pre-formed or generated in situ. For example, reacting an alkyne with phenyliodine(III) diacetate (PIDA) in the presence of an amide can lead to the formation of the corresponding ynamide. organic-chemistry.org A metal-free, photoinduced method has also been developed, which involves the generation of carbamoyl (B1232498) radicals that are subsequently alkynylated by hypervalent iodine(III) reagents, providing a mild and redox-neutral pathway to alkynyl amides.

Targeted Synthesis of N-(3-chlorophenyl)pent-4-ynamide Derivatives

While the literature contains extensive reports on general ynamide synthesis, specific procedures detailing the targeted synthesis of this compound are not prominently featured. However, the synthesis of this compound and its derivatives is readily achievable through the robust and versatile methodologies described in the preceding sections. The presence of the 3-chlorophenyl group is compatible with the conditions of the most common ynamide-forming reactions.

A highly plausible and efficient route to this compound would be a copper-catalyzed N-alkynylation reaction. This strategy, which forms the core C-N bond directly, is well-suited for this target. The synthesis could be approached by coupling an appropriate N-(3-chlorophenyl) nucleophile with an electrophilic C5 alkyne source.

Proposed Synthetic Route:

A practical approach would involve the copper-catalyzed coupling of a 3-chloroaniline (B41212) derivative with 1-bromo-pent-4-yne. To form the required amide bond prior to alkynylation, 3-chloroaniline could first be acylated to form an intermediate such as N-(3-chlorophenyl)acetamide. However, more direct modern protocols allow for the coupling of amides themselves. For instance, using the conditions reported by Hsung and others, this compound could be synthesized by reacting an appropriate amide with an alkynyl bromide in the presence of a copper catalyst and a ligand like 1,10-phenanthroline.

Alternatively, the modular elimination-based protocol starting from trichloroethene offers another viable pathway. In this case, 3-chloroaniline would first be reacted to form N-(3-chlorophenyl)-2,2-dichloroacetamide. Treatment of this intermediate with two equivalents of a strong base would generate a lithium acetylide, which could then be reacted with a propargyl electrophile, such as propargyl bromide, to install the pent-4-ynamide (B3317917) structure.

The synthesis of derivatives could be accomplished by either modifying the starting materials (e.g., using different substituted anilines or different terminal alkynes in the coupling reactions) or by further functionalizing the terminal alkyne of this compound through reactions such as Sonogashira or Glaser couplings. orgsyn.org

Table of Mentioned Chemical Compounds

Direct Amidation and Coupling Reactions

The most common and direct approaches to synthesizing this compound involve the formation of the amide bond by coupling a 3-chloroaniline derivative with a pent-4-ynoic acid derivative or by direct N-alkynylation of the corresponding amide.

Copper-Catalyzed N-Alkynylation: A prevalent method for ynamide synthesis is the copper-catalyzed coupling of amides or amines with terminal alkynes or their halogenated counterparts. evitachem.com One reliable protocol involves the reaction of an amine derivative with a bromoalkyne in the presence of a copper(I) salt, often with a ligand like 1,10-phenanthroline. For instance, N-alkynylation can be achieved by treating the corresponding amide with a bromoalkyne, a copper(I) iodide catalyst, and a base such as potassium hexamethyldisilazide (KHMDS) in a suitable solvent. nih.gov

Amidation of Carboxylic Acid Derivatives: Direct amidation involves the reaction of 3-chloroaniline with pent-4-ynoic acid or its more reactive derivatives, such as the corresponding acid chloride. While direct amidation of a carboxylic acid typically requires high temperatures or activating agents, the use of coupling reagents can facilitate this transformation under milder conditions. mdpi.com Modern methods also include nickel-catalyzed reductive coupling of esters with nitroarenes, providing a novel route to amides that could be adapted for ynamide synthesis. nih.gov

The table below summarizes representative conditions for direct coupling reactions leading to ynamide formation.

Reaction Type Catalyst/Reagent Reactants Key Features Reference
Copper-Catalyzed N-AlkynylationCuI / 1,10-phenanthrolineAmide + BromoalkyneReliable and reproducible on a multigram scale. nih.gov
Copper-Catalyzed CouplingCopper(I) IodideAmine + Terminal AlkyneMild conditions, efficient ynamide formation. evitachem.com
Transition-Metal-Free SynthesisBase (e.g., KOH)Sulfonamide + (Z)-1,2-dichloroalkeneAvoids transition metal catalysts, broad functional group tolerance. acs.org
Palladium-Catalyzed Carbonylative CouplingPd(OAc)₂ / Ag₂OAlkynyl Carboxylic Acid + AmineForms alkynyl amides under a carbon monoxide atmosphere. researchgate.net

Multi-Component and One-Pot Synthetic Sequences

To enhance synthetic efficiency, reduce waste, and simplify purification processes, multi-component reactions (MCRs) and one-pot syntheses have been developed. These strategies allow for the construction of complex molecules like this compound in a single operation from multiple starting materials. taylorfrancis.com

One-Pot Ynamide Synthesis: Researchers have described a rapid, metal-free, one-pot synthesis of aryl ynamides from aryl alkynyl acids. researchgate.netmdpi.com This approach uses tertiary amines as the amino source via a C-N bond cleavage, offering high efficiency and good yields for a diverse range of ynamides. researchgate.netmdpi.com Another one-pot method involves the reaction of 5-aryl-2-furoic acids with arylamines to produce N-aryl amides, demonstrating the feasibility of condensing acidic and amine components in a single step. researchgate.net Such a strategy could be adapted for this compound by reacting pent-4-ynoic acid with 3-chloroaniline in the presence of a suitable coupling agent and base in one pot.

Multi-Component Reactions (MCRs): MCRs assemble a final product from three or more reactants in a single operation, offering high atom economy. taylorfrancis.comresearchgate.net While a specific MCR for this compound is not prominently reported, existing MCRs like the A³-coupling (aldehyde-amine-alkyne) could be modified. For example, an A³-coupling could be followed by an in-situ oxidation to generate an ynamide scaffold, representing a powerful, convergent synthetic strategy. dntb.gov.ua The versatility of ynamides makes them valuable substrates in further MCRs to build even more complex molecular architectures. taylorfrancis.com

Strategic Derivatization of this compound

The structure of this compound features two key reactive sites: the terminal alkyne and the chlorophenyl ring. These sites allow for strategic derivatization to create a library of analogues for various applications.

Functionalization of the Terminal Alkyne Moiety

The terminal alkyne is a highly versatile functional group that can participate in a wide array of chemical transformations. dntb.gov.ua Its functionalization is a cornerstone for creating structural diversity.

Cross-Coupling Reactions: The terminal C-H bond of the alkyne can be readily functionalized via metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system, is a classic example. This would allow for the introduction of various aryl or vinyl substituents at the terminus of the pent-4-ynamide chain.

Cycloaddition Reactions: The alkyne can undergo cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." rsc.org This reaction with an organic azide (B81097) would yield a stable 1,2,3-triazole ring, a common and valuable scaffold in medicinal chemistry.

Addition Reactions: A variety of groups can be added across the carbon-carbon triple bond.

Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne, typically catalyzed by transition metals, can yield vinylsilanes, which are valuable synthetic intermediates. nih.gov Recent advances have focused on using earth-abundant metals like iron and cobalt for this transformation. nih.gov

Hydrofunctionalization: Other hydrofunctionalization reactions can introduce a range of functionalities. For example, hydroboration followed by oxidation can produce aldehydes or ketones, while hydroamination can introduce a second nitrogen-containing group.

The table below outlines several key functionalization strategies for the terminal alkyne.

Reaction Type Reagents Resulting Moiety Key Features Reference
Sonogashira CouplingAryl/Vinyl Halide, Pd/Cu catalyst, BaseInternal Aryl/Vinyl AlkyneForms a new C-C bond, extends conjugation. acs.org
Azide-Alkyne Cycloaddition (Click Chemistry)Organic Azide, Cu(I) catalyst1,2,3-TriazoleHigh yield, high selectivity, bioorthogonal. rsc.org
DihydrosilylationSilane (e.g., PhSiH₃), Fe or Co catalyst1,1-DisilylalkaneAtom-economical, uses earth-abundant metals. nih.gov
AlkenyltrifluoromethylationTogni reagent, PhotosensitizerTrifluoromethylated AlkeneCatalyst-free, visible light-mediated. dntb.gov.ua

Modifications and Substitutions on the Chlorophenyl Ring

The 3-chlorophenyl ring offers another site for diversification. The chlorine atom and the amide group influence the ring's reactivity and direct the position of incoming substituents in electrophilic aromatic substitution reactions. The chlorine atom itself can also be replaced via various cross-coupling reactions.

Electrophilic Aromatic Substitution: The amide group is an ortho-, para-director, while the chlorine atom is also an ortho-, para-director, albeit a deactivating one. Their combined influence would direct incoming electrophiles to positions 2, 4, and 6 of the aromatic ring. Standard reactions like nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce additional substituents, although the deactivated nature of the ring may require forcing conditions.

Cross-Coupling Reactions: The chlorine atom can serve as a handle for transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid in the presence of a palladium catalyst can replace the chlorine with a new alkyl, vinyl, or aryl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can replace the chlorine with a new nitrogen-based group (e.g., an amine or amide).

Ullmann-Type Coupling: This copper-catalyzed reaction is traditionally used for forming C-O, C-S, and C-N bonds, providing a pathway to replace the chlorine with ethers, thioethers, or amines. Computational studies have shown that the reaction mechanism and yields are sensitive to the substitution pattern on the aryl halide. nih.gov

Development of Sustainable and Diversity-Oriented Synthetic Methods

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign ("green chemistry") and capable of generating a wide range of diverse molecular structures.

Sustainable Synthesis: Efforts in sustainable chemistry focus on reducing waste, avoiding hazardous reagents, and using renewable resources. For the synthesis of this compound and its congeners, this includes:

Metal-Free Reactions: Developing synthetic routes that avoid heavy or toxic transition metals, such as the one-pot synthesis of ynamides from aryl alkynyl acids, reduces environmental impact and simplifies product purification. researchgate.netmdpi.com

Use of Greener Solvents: Performing reactions in water, where possible, is a key goal. Protocols for Sonogashira couplings in water have been developed for the synthesis of ynamides, using surfactants to enable the reaction. acs.org

Atom Economy: Designing reactions, such as multi-component reactions or certain catalytic cycles, where most of the atoms from the starting materials are incorporated into the final product. unc.edu Cobalt-catalyzed hydroamidation of alkenes is an example of a 100% atom-economical process. unc.edu

Biosynthesis: The enzymatic machinery for producing terminal alkynes has been discovered in nature. rsc.orgnih.gov Harnessing these biosynthetic pathways or engineering them could provide a future sustainable route to alkyne-containing building blocks. nih.gov

Diversity-Oriented Synthesis (DOS): DOS aims to create libraries of structurally diverse small molecules from a common starting point. researchgate.net this compound is an excellent scaffold for DOS. By systematically applying the derivatization strategies outlined in section 2.3, a multitude of analogues can be generated. For example, a matrix approach could be employed where a set of functionalization reactions for the alkyne (section 2.3.1) is combined with a set of modifications for the chlorophenyl ring (section 2.3.2). This strategy allows for the rapid exploration of chemical space to discover molecules with desired properties.

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Substituent Position on the Chlorophenyl Moiety on Reactivity

The reactivity of N-aryl ynamides is significantly influenced by the electronic nature and position of substituents on the aromatic ring. In the case of a chlorophenyl moiety, the chlorine atom exerts both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R), with the inductive effect typically being dominant. The position of this substituent (ortho, meta, or para) dictates the extent to which these effects modulate the electron density of the ynamide system, thereby affecting its reactivity.

Para-substitution (4-chloro): A chlorine atom at the para position exerts its maximum resonance effect, which partially counteracts its strong inductive effect. This leads to a moderate deactivation of the ynamide nitrogen's lone pair delocalization into the alkyne.

Meta-substitution (3-chloro): At the meta position, the chlorine atom's electron-withdrawing inductive effect is prominent, while its resonance effect is negligible. This results in a significant decrease in the electron-donating ability of the nitrogen atom, making the alkyne less nucleophilic at the β-carbon compared to an unsubstituted phenyl ynamide.

Ortho-substitution (2-chloro): An ortho-substituent introduces steric hindrance in addition to electronic effects. This steric strain can force the phenyl ring out of planarity with the amide group, disrupting π-conjugation. This can alter the rotational barrier around the N-C(aryl) bond and influence the accessibility of the reactive ynamide functionality to catalysts or other reagents.

In reactions where the ynamide acts as a nucleophile, the presence of an electron-withdrawing group like chlorine on the phenyl ring generally decreases reactivity. However, in reactions catalyzed by transition metals, these electronic effects can be beneficial. For instance, in certain 1,2-carboboration reactions of aryl-substituted ynamides, it has been observed that electron-poorer halo-substituted compounds can lead to higher reaction yields. nih.gov The precise impact depends on the specific reaction mechanism, such as whether the rate-determining step involves nucleophilic attack by the ynamide or coordination with an electrophilic metal center.

Table 1: Predicted Relative Reactivity based on Chlorine Position

Substituent Position Inductive Effect Resonance Effect Steric Hindrance Predicted Nucleophilicity of β-carbon
Ortho (2-chloro) Strong (-I) Moderate (+R) High Decreased
Meta (3-chloro) Strong (-I) Negligible Low Significantly Decreased

Stereochemical Control and Asymmetric Transformations of Ynamides

The development of asymmetric transformations using ynamides is a significant area of research, enabling the synthesis of chiral nitrogen-containing molecules. acs.org Stereochemical control in reactions involving N-(3-chlorophenyl)pent-4-ynamide can be achieved through several established strategies, which are broadly applicable to N-aryl ynamides.

Catalyst-Controlled Asymmetric Synthesis: This is the most common approach, where a chiral catalyst, typically a transition metal complex with a chiral ligand, orchestrates the enantioselective formation of products from an achiral ynamide substrate. Copper and rhodium complexes are frequently used. For example, copper-catalyzed asymmetric C-H insertion and formal [3+2] cycloadditions can produce diverse chiral polycyclic pyrroles with excellent enantioselectivities. acs.org

Substrate-Controlled Diastereoselective Reactions: In this strategy, a chiral center already present in the ynamide substrate directs the stereochemical outcome of a new stereocenter being formed. nih.gov For a molecule like this compound, this would involve modifying the pentynyl chain to include a chiral element. The inherent chirality of the substrate biases the approach of reagents, leading to a diastereomerically enriched product.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary can be attached to the ynamide, guiding the stereoselective reaction. After the transformation, the auxiliary is cleaved to yield the chiral product. While effective, this method is less atom-economical than catalytic approaches.

These methods have been successfully applied to a wide range of ynamide transformations, including cycloadditions, cyclizations, and hydroaminations, demonstrating that the ynamide scaffold is highly amenable to stereochemical control. acs.orgnih.gov

Conformational Analysis and Molecular Recognition in N-Aryl Pent-4-ynamides

Theoretical studies on related N-aryl amides and ureas have shown that the rotational barrier around the C(sp²)-N amide bond is significant, typically in the range of 8-10 kcal/mol, which enforces a largely planar amide geometry. acs.orgresearchgate.net The rotation around the N-C(aryl) bond is more facile, with calculated barriers often in the range of 2-6 kcal/mol. acs.org For this compound, the 3-chloro substituent is not expected to impose significant steric hindrance, allowing the phenyl ring to sample various rotational conformations relative to the amide plane. However, electronic effects from the substituent can influence the rotational barrier. csic.es

Molecular recognition is fundamental to how this compound interacts with other molecules, such as a catalyst's chiral pocket or an enzyme's active site. nih.govrsc.org The key features enabling these interactions are:

Hydrogen Bonding: The amide moiety contains a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H group, if present, though absent in the parent amide structure which is N-acyl). The carbonyl oxygen is a primary site for interaction.

π-Interactions: The chlorophenyl ring can participate in π-π stacking with other aromatic systems.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, a specific type of non-covalent interaction with a nucleophilic or electron-rich region of a binding partner.

Alkyne Interactions: The triple bond can interact with metal centers (in catalysis) or participate in other non-covalent interactions.

These interactions are crucial for the initial binding and orientation of the ynamide within a complex, which precedes and directs any subsequent chemical transformation. nih.gov

Computational Chemistry and Molecular Modeling for Structural Insights

Computational methods provide powerful tools for understanding the structure, reactivity, and interactions of molecules like this compound at an atomic level. These in silico techniques complement experimental findings and guide rational molecular design.

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules. dntb.gov.ua For this compound, DFT calculations can provide valuable insights:

Optimized Geometry: DFT can predict the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This helps to visualize the molecule's preferred conformation. ijcce.ac.ir

Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity. iau.ir

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For an ynamide, this can pinpoint the reactive sites for different types of reagents. ijcce.ac.ir For instance, the β-carbon of the alkyne is expected to be a nucleophilic site.

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.govsemanticscholar.org An MD simulation for this compound would involve:

Defining a force field, which is a set of parameters describing the potential energy of the system's atoms and bonds.

Simulating the motion of all atoms by numerically solving Newton's equations of motion for thousands or millions of small time steps.

Analyzing the resulting trajectory to understand the molecule's conformational landscape.

This approach allows researchers to identify the most populated (lowest energy) conformations, the pathways for transitioning between them, and how the molecule's shape changes in response to its environment (e.g., different solvents). nih.govwiley.com This is particularly useful for flexible molecules where multiple conformations may be biologically or chemically relevant.

When investigating how a molecule like this compound might interact with a biological target, such as a protein kinase, several in silico methodologies are employed. acs.orgresearchgate.net

Molecular Docking: This is a primary tool used to predict the preferred orientation and binding affinity of a ligand when it binds to a target receptor. nih.govnih.gov The process involves:

Obtaining the 3D structure of the target protein (from X-ray crystallography or homology modeling).

Placing the ligand (the ynamide) into the target's binding site in multiple possible poses (orientations and conformations).

Using a "scoring function" to estimate the binding energy for each pose. The pose with the best score represents the most likely binding mode.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR): These methods correlate changes in the chemical structure of a series of compounds with their biological activity. SAR provides qualitative relationships (e.g., "adding a chloro group decreases activity"), while QSAR develops mathematical models that quantitatively link physicochemical properties (like lipophilicity, electronic parameters, and steric factors) to activity. These models can then be used to predict the activity of new, unsynthesized compounds.

These computational techniques are integral to modern drug discovery and rational catalyst design, allowing for the efficient screening of virtual libraries and the prioritization of compounds for experimental validation. journalgrid.com

Advanced Mechanistic Investigations of Chemical Transformations Involving N 3 Chlorophenyl Pent 4 Ynamide

Elucidation of Reaction Intermediates and Transition States

The chemical transformations of N-(3-chlorophenyl)pent-4-ynamide, like other ynamides, are dictated by the nature of the reactants and catalysts employed. A common feature in ynamide chemistry is the formation of highly reactive intermediates that steer the course of the reaction toward various products.

In the presence of electrophilic activators such as Brønsted or Lewis acids, the electron-rich alkyne moiety of this compound is prone to protonation or coordination. This activation leads to the formation of a key keteniminium ion intermediate . This transient species is highly electrophilic at the central carbon and is susceptible to nucleophilic attack, driving a variety of subsequent transformations including cyclizations and additions.

Transition metal catalysis, particularly with gold or copper, opens up alternative reaction pathways. For instance, gold(I) catalysts can activate the alkyne, leading to the formation of a gold-vinylidene or a related π-complex. In cycloaddition reactions, these intermediates can react with other unsaturated systems. The transition states in these reactions involve the concerted or stepwise formation of new carbon-carbon or carbon-heteroatom bonds.

In reactions involving nucleophilic additions, such as the aminolysis of related thionocarbonates, the formation of a zwitterionic tetrahedral intermediate (T±) has been proposed. nih.gov This intermediate can subsequently be deprotonated to form an anionic intermediate (T-). For this compound, a similar stepwise mechanism can be postulated in addition reactions to the carbonyl group, although specific experimental evidence for this compound is not available in the reviewed literature. In hydrofunctionalization reactions catalyzed by nickel, a proposed mechanism for the related N-(4-chlorophenyl)pent-4-ynamide involves the formation of a vinylnickel intermediate . evitachem.com

Spectroscopic and Spectrometric Characterization of Transient Species

Direct observation and characterization of the fleeting intermediates in the reactions of this compound are challenging due to their high reactivity and short lifetimes. However, techniques such as in situ NMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS) are powerful tools for gaining insights into these transient species.

While specific data for this compound is not prevalent in the literature, studies on analogous ynamide systems have successfully employed these methods. For example, ESI-MS can be used to detect the mass-to-charge ratio of proposed cationic intermediates like the keteniminium ion. In the case of a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, high-resolution mass spectrometry (HRMS) was used to confirm the structure of the product and study its fragmentation patterns, which can provide clues about bond strengths and potential reactive sites. mdpi.com

Similarly, low-temperature NMR spectroscopy could potentially be used to observe the formation and decay of intermediates in reactions of this compound, provided their stability is sufficient at the experimental temperatures.

Theoretical Validation of Proposed Reaction Mechanisms

In the absence of direct experimental observation, computational chemistry provides a powerful avenue for validating proposed reaction mechanisms, offering detailed insights into the energetics and electronic structures of reactants, intermediates, transition states, and products.

Energy Profile Calculations

For a hypothetical cycloaddition reaction of this compound, DFT calculations could be used to compare different possible pathways, for instance, a concerted versus a stepwise mechanism. The calculated energy barriers for the transition states would indicate the preferred reaction course. While specific calculations for this exact molecule are not available, data for related systems consistently show the utility of this approach.

Illustrative Energy Profile Data for a Hypothetical Ynamide Reaction:

SpeciesRelative Energy (kcal/mol)
Reactants (Ynamide + Dienophile)0.0
Transition State 1 (TS1)+15.2
Intermediate 1-5.8
Transition State 2 (TS2)+12.5
Product-25.0

This table is illustrative and based on typical values for ynamide cycloadditions; it does not represent experimental data for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a valuable tool for understanding and predicting the reactivity and regioselectivity of pericyclic reactions, such as cycloadditions. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For this compound, the nitrogen lone pair significantly raises the energy of the alkyne's π-orbitals, making it a good HOMO component in normal electron-demand cycloadditions. The electron-withdrawing nature of the 3-chlorophenyl group will have a modest influence on the energy of the frontier orbitals compared to an unsubstituted phenyl ring.

Illustrative FMO Energy Data for N-Aryl Ynamides and a Dienophile:

CompoundHOMO (eV)LUMO (eV)
N-phenylpent-4-ynamide (analog)-8.5+1.2
This compound (estimated)-8.7+1.0
Maleimide (dienophile)-10.2-1.5

This table is illustrative. The values for this compound are estimated based on the expected electronic effect of the chlorine substituent.

The smaller energy gap between the HOMO of the ynamide and the LUMO of an electron-poor dienophile would suggest a favorable interaction, driving the reaction.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by factors such as concentration, temperature, and catalysts. This data is crucial for understanding reaction mechanisms and optimizing reaction conditions.

A study on the aminolysis of a series of thionocarbonates, including a 3-chlorophenyl-substituted compound, revealed that the reactions follow pseudo-first-order kinetics. nih.gov The rate constants (k) were determined, and the data was used to support a stepwise mechanism involving a zwitterionic tetrahedral intermediate. The study showed that the electron-withdrawing nature of the substituent on the phenyl ring influences the reaction rate.

For this compound, similar kinetic experiments could be designed for its various transformations. For example, by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like HPLC or NMR spectroscopy, the rate law and rate constants could be determined.

Illustrative Kinetic Data for the Aminolysis of Aryl Thionocarbonates:

Substituent on Phenyl RingRate Constant (k1, M⁻¹s⁻¹)
3-Methoxy0.15
3-Chloro0.45
4-Cyano1.20

This data is from a study on related thionocarbonates and is included for illustrative purposes to show the effect of substituents on reaction rates. nih.gov

This data indicates that the electron-withdrawing 3-chloro group increases the reaction rate compared to the electron-donating 3-methoxy group, which is consistent with the proposed mechanism where the electrophilicity of the carbonyl carbon is important. A similar trend would be expected for reactions of this compound where nucleophilic attack is the rate-determining step.

Prospective Research Avenues and Innovative Applications of N 3 Chlorophenyl Pent 4 Ynamide

Utility as Precursors for Advanced Heterocyclic Compounds and Complex Molecular Architectures

Ynamides, including N-(3-chlorophenyl)pent-4-ynamide, are highly versatile precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. sioc-journal.cn The electron-rich nature of the alkyne, polarized by the adjacent nitrogen atom, makes it susceptible to a variety of chemical transformations. nih.gov

Researchers have demonstrated that ynamides can undergo metal-catalyzed cycloaddition reactions to form complex polycyclic systems. For instance, gold and copper catalysts have been effectively used to promote cyclizations and rearrangements of ynamides, leading to the formation of diverse heterocyclic scaffolds. evitachem.com While specific examples for this compound are not extensively documented in dedicated studies, the general reactivity of N-aryl ynamides suggests its applicability in similar transformations. The chlorine substituent on the phenyl ring can also serve as a handle for further functionalization, adding to the molecular complexity.

One notable application of ynamides is in radical cascade reactions, which allow for the construction of intricate molecular architectures through a series of controlled bond-forming events. nih.gov The terminal alkyne in this compound is a key functional group for initiating such cascades.

Recent studies have highlighted the synthesis of pro-chiral 2-acetyl-N-aryl-2-(prop-2-yn-1-yl)pent-4-ynamide derivatives, showcasing the potential for creating stereochemically complex molecules from ynamide precursors. nih.govresearchgate.net This underscores the potential of this compound in asymmetric synthesis.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Ynamide Precursors

Catalyst/ReagentReaction TypeResulting HeterocycleReference
Gold/CopperCycloaddition/RearrangementVarious N-heterocycles evitachem.com
Radical InitiatorRadical CascadeComplex polycycles nih.gov
PhenyltriazolinedioneCycloadditionDiazacyclobutenes nsf.gov
Aziridines/Copper(I)(4+3)-CycloadditionAzepinoindoles rsc.org

Potential in Agrochemical and Material Science Research

The structural motifs present in this compound, namely the chlorinated phenyl ring and the amide linkage, are commonly found in agrochemical compounds. For instance, novel anthranilic diamide (B1670390) insecticides containing a chlorophenyl group have been synthesized and shown to exhibit insecticidal activity. mdpi.com The ynamide functionality in this compound offers a unique starting point for the synthesis of novel agrochemical candidates with potentially enhanced biological activity.

In the realm of material science, ynamides are being explored for the creation of novel polymers and functional materials. The rigid alkyne unit can be incorporated into polymer backbones to create materials with specific electronic or optical properties. evitachem.com The N-aryl group can be modified to tune these properties. While specific research on the material science applications of this compound is limited, the general potential for ynamides in this field is significant. For example, 1,3-butadiynamides, which are ethynylogous ynamides, have been studied for their properties and applications in heterocyclic chemistry, indicating the broader interest in acetylenic amide structures in materials research. researchgate.net

Development of Novel Chemical Probes and Tags via Click Chemistry

The terminal alkyne of this compound makes it an ideal candidate for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.gov

This reaction can be used to attach this compound to biomolecules, such as proteins or nucleic acids, that have been modified to contain an azide (B81097) group. This allows for the development of novel chemical probes to study biological processes. Ynamides have been shown to be superior reactive groups in CuAAC reactions, often requiring lower copper concentrations, which is advantageous when working with sensitive biological samples. acs.org

Furthermore, ynamides themselves have been investigated as novel electrophilic warheads for covalent inhibitors. nih.gov They have been shown to react with carboxyl residues in proteins, offering a new strategy for designing targeted therapeutics. The this compound could be incorporated into such inhibitors, with the chlorophenyl group potentially influencing binding affinity and selectivity.

Table 2: Key Features of this compound in Click Chemistry

FeatureDescriptionRelevanceReference
Terminal AlkyneReadily participates in CuAAC reactions.Enables facile conjugation to azide-modified molecules. nih.gov
Ynamide ReactivitySuperior to conventional alkynes in CuAAC.Allows for lower catalyst loading and faster reactions. acs.org
Electrophilic PotentialCan act as a warhead for covalent inhibitors.Opens avenues for novel drug design targeting carboxyl residues. nih.gov

Future Directions in Ynamide Chemistry and N-Aryl Pent-4-ynamide (B3317917) Research

The field of ynamide chemistry is rapidly evolving, with ongoing efforts to develop new synthetic methods and applications. sioc-journal.cn For N-aryl pent-4-ynamides like this compound, future research is likely to focus on several key areas.

One promising direction is the exploration of new catalytic systems to control the regioselectivity and stereoselectivity of reactions involving the ynamide functionality. This will enable the synthesis of increasingly complex and well-defined molecular architectures. The anionic chemistry of ynamides is another area of active investigation, offering alternative pathways for bond formation. researchgate.net

The development of ynamide-based coupling reagents for peptide synthesis is a significant advancement. acs.org These reagents show promise for racemization-free peptide bond formation, a critical challenge in peptide chemistry. N-aryl ynamides could be explored for the development of novel coupling reagents with tailored properties.

Furthermore, the synthesis of heterocycles from aryl/alkyl alkynyl aldehydes is a well-established field, and the ynamide functionality offers a nitrogen source that can be incorporated into a variety of ring systems. nih.gov Future work could explore the direct transformation of this compound into a wider range of heterocyclic structures with potential biological activity. The continued development of efficient and robust methods for the preparation of ynamides will undoubtedly fuel further discoveries and applications in the years to come. mdpi.com

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